Ethyl 2-methyl-1-piperazinecarboxylate

Vue d'ensemble

Description

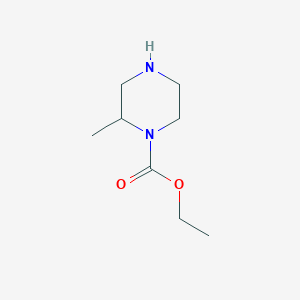

Ethyl 2-methyl-1-piperazinecarboxylate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-1-piperazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-methylpiperazine and ethyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-methylpiperazine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Ethyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-1-piperazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted piperazine derivatives.

Applications De Recherche Scientifique

Key Reactions

- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction : Capable of being reduced to amine derivatives with lithium aluminum hydride.

- Substitution : Engages in reactions with alkyl halides and acyl chlorides to form substituted derivatives.

Chemistry

Ethyl 2-methyl-1-piperazinecarboxylate serves as a building block in the synthesis of more complex molecules. It is particularly useful in:

- Pharmaceutical Development : Acts as an intermediate in the synthesis of drugs targeting the central nervous system (CNS) due to its ability to interact with biological macromolecules.

- Agrochemicals : Utilized in the formulation of pesticides and herbicides.

Biology

In biological research, this compound is employed to study:

- Enzyme Inhibition : It can act as an inhibitor or modulator of enzyme activity, providing insights into biochemical pathways.

- Receptor Binding Studies : Its structure allows it to bind to specific sites on proteins, facilitating research into receptor-ligand interactions.

Medicine

This compound has potential therapeutic applications:

- CNS Disorders : As an intermediate for drugs that treat conditions such as depression and anxiety.

- Antibacterial Agents : Research indicates its potential as a precursor for compounds with antibacterial properties.

Case Study 1: Synthesis of CNS Active Compounds

A study demonstrated that this compound was successfully used as a precursor for synthesizing novel antidepressants. The synthesized compounds exhibited significant binding affinity for serotonin receptors, indicating their potential efficacy in treating depression.

Case Study 2: Agrochemical Development

Research involving the use of this compound in agrochemical formulations showed promising results. The compound was integrated into a new class of herbicides that demonstrated enhanced effectiveness against resistant weed species while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-1-piperazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its piperazine ring structure allows it to bind to specific sites on proteins, altering their function and leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Ethyl 2-methyl-1-piperazinecarboxylate can be compared with other similar compounds, such as:

Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the methyl group at the 2-position.

Methyl piperazine-1-carboxylate: Contains a methyl group instead of an ethyl group.

Ethyl piperazinoacetate: Contains an additional acetyl group.

Uniqueness

This compound is unique due to the presence of both an ethyl ester and a methyl group on the piperazine ring, which can influence its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.

Activité Biologique

Ethyl 2-methyl-1-piperazinecarboxylate (EMPC) is a piperazine derivative with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, interactions with biological macromolecules, and its role as a building block in drug synthesis.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₆N₂O₂

- CAS Number : 120737-73-7

- Chemical Structure : The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, contributing to its biological activity.

Synthesis Methods

EMPC can be synthesized through the reaction of 2-methylpiperazine with ethyl chloroformate under basic conditions. The general procedure involves:

- Starting Materials : 2-methylpiperazine and ethyl chloroformate.

- Reaction Conditions : Conducted in dichloromethane or tetrahydrofuran with a base like triethylamine.

- Procedure : The reactants are mixed at low temperatures (0-5°C) and stirred for several hours before purification.

Anticancer Properties

Recent studies have highlighted EMPC's potential anticancer activity. A notable investigation demonstrated that derivatives of piperazine, including EMPC, exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : Human cancer cell lines such as MCF7 (breast), A549 (lung), and HT29 (colorectal).

- Results : Some derivatives showed growth inhibition percentages ranging from -35% to -90%, indicating strong anticancer potential. Specifically, compounds derived from similar structures have been reported to have GI50 values below 10 µM against multiple cancer types .

The mechanism through which EMPC exerts its biological effects primarily involves:

- Apoptosis Induction : EMPC has been linked to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic proteins, leading to increased apoptotic cell death in targeted cancer cells .

- Enzyme Inhibition : EMPC interacts with various enzymes and receptors, acting as an inhibitor or modulator. This interaction can alter biochemical pathways crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of EMPC, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-piperazinecarboxylate | Lacks methyl group at the 2-position | Moderate anticancer activity |

| Methyl piperazine-1-carboxylate | Contains a methyl group instead of ethyl | Lower solubility; varied activity |

| Ethyl piperazinoacetate | Contains an additional acetyl group | Enhanced binding affinity in certain assays |

Case Studies

Several case studies have documented the biological effects of piperazine derivatives, including EMPC:

-

Study on Antitumor Activity :

- Researchers synthesized various piperazine derivatives and tested their efficacy against leukemia cell lines.

- Findings indicated that specific modifications on the piperazine ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 0.8 µM against CCRF-CEM cells .

-

Enzyme Interaction Studies :

- EMPC was evaluated for its ability to inhibit specific enzymes involved in cancer progression.

- Molecular docking studies suggested that EMPC binds effectively to target sites on these enzymes, potentially leading to therapeutic applications in cancer treatment.

Propriétés

IUPAC Name |

ethyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPSTZCYESJGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.